molecular formula C23H30Cl2N2O2 B13789070 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride CAS No. 84344-51-4

2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride

Cat. No.: B13789070
CAS No.: 84344-51-4
M. Wt: 437.4 g/mol
InChI Key: OUHAZHMXDIMXEP-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalenone core, a piperazine ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride typically involves multiple steps:

    Formation of the Naphthalenone Core: The initial step involves the synthesis of the naphthalenone core through a Friedel-Crafts acylation reaction. This reaction requires an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The naphthalenone core is then subjected to a reduction reaction to form the dihydro derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Alkylation: The next step involves the alkylation of the dihydro-naphthalenone with a suitable alkyl halide to introduce the propoxy group.

    Piperazine Introduction: The phenyl-piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with the alkylated naphthalenone.

    Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenone core, leading to the formation of quinones.

    Reduction: Reduction reactions can further hydrogenate the dihydro-naphthalenone to a fully saturated naphthalene derivative.

    Substitution: The phenyl-piperazine moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Functionalized phenyl-piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its piperazine moiety is a common feature in many pharmacologically active compounds.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride
  • 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-ethyl-1-piperazinyl)propoxy)-, dihydrochloride
  • 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-isopropyl-1-piperazinyl)propoxy)-, dihydrochloride

Uniqueness

The uniqueness of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride lies in its phenyl-piperazine moiety, which imparts distinct pharmacological properties. The presence of the phenyl group enhances its binding affinity to certain receptors, making it a valuable compound for drug development.

Properties

CAS No.

84344-51-4

Molecular Formula

C23H30Cl2N2O2

Molecular Weight

437.4 g/mol

IUPAC Name

6-[3-(4-phenylpiperazin-1-yl)propoxy]-3,4-dihydro-2H-naphthalen-1-one;dihydrochloride

InChI

InChI=1S/C23H28N2O2.2ClH/c26-23-9-4-6-19-18-21(10-11-22(19)23)27-17-5-12-24-13-15-25(16-14-24)20-7-2-1-3-8-20;;/h1-3,7-8,10-11,18H,4-6,9,12-17H2;2*1H

InChI Key

OUHAZHMXDIMXEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)C(=O)C1.Cl.Cl

Origin of Product

United States

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